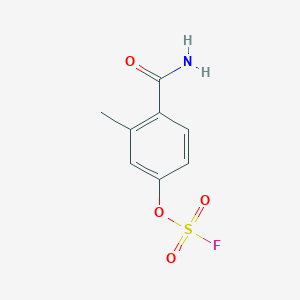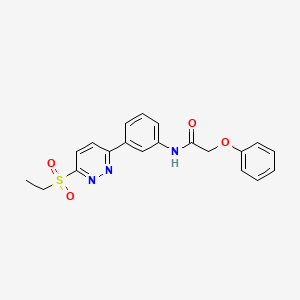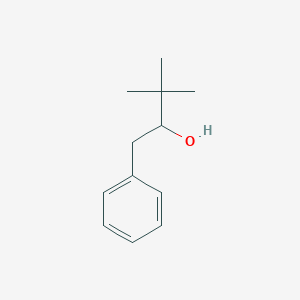![molecular formula C24H22N2O2 B2466145 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851407-03-9](/img/structure/B2466145.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline 1 or 1-azanaphthalene or benzo [ b ]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C 9 H 7 N . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For example, quinoline itself is a weak tertiary base .Scientific Research Applications
Anticancer Activity
The synthesis and cytotoxic activity of carboxamide derivatives, including those similar to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide, have been extensively studied. These compounds, when tested against various cancer cell lines such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, have demonstrated potent cytotoxicity. Some compounds even showed curative effects in vivo against colon tumors in mice at low doses, highlighting their potential as anticancer agents (Deady et al., 2003).
Antimycobacterial Activity
Another significant area of research involves the synthesis of compounds for antimycobacterial evaluation. Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have shown promising results against Mycobacterium tuberculosis. Among the screened compounds, certain derivatives demonstrated high antimycobacterial potency, suggesting their utility in treating tuberculosis and related infections (Kantevari et al., 2011).
Biological Activity Spectrum
Research on substituted quinoline-2-carboxamides and their isosteres has explored their biological activities, notably their inhibitory effects on photosynthetic electron transport and antimycobacterial properties. Some compounds outperformed standard drugs like isoniazid and pyrazinamide in inhibiting Mycobacterium species, including M. tuberculosis, without significant toxicity to human cells. This broad spectrum of activity underscores the therapeutic potential of these derivatives in treating infectious diseases (Goněc et al., 2012).
Antiherpes Activity
The search for novel antiviral agents led to the discovery of 4-hydroxyquinoline carboxamides as potent inhibitors of herpesvirus polymerases. These compounds exhibit broad-spectrum activity against various herpesviruses, including HSV-1, HSV-2, and VZV, without affecting human polymerases. Their unique mechanism of action, distinct from nucleoside analogs, provides a promising avenue for developing new treatments for herpesvirus infections (Oien et al., 2002).
Reductive Cleavage Enhancement
The facilitated reduction and regiospecific cleavage of aromatic carboxamides, including heteroaromatics like quinoline, have been investigated for synthetic applications. This research has implications for developing more efficient synthetic routes in organic chemistry, particularly in the context of pharmaceutical manufacturing (Ragnarsson et al., 2001).
Mechanism of Action
The mechanism of action of quinoline compounds can vary widely depending on their specific structure and the target they interact with. Many quinoline derivatives have shown a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Many new therapeutic agents have been developed by using quinoline nucleus . Future research will likely continue to explore the synthesis and biological activities of new quinoline derivatives.
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-15-7-8-16(2)22-21(15)14-20(24(28)26-22)11-12-25-23(27)19-10-9-17-5-3-4-6-18(17)13-19/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBLQJLKRHLUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2466067.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2466068.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2466071.png)
![3-(4-ethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2466072.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2466074.png)
![N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2466075.png)
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2466076.png)
![(1R,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2466077.png)
![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2466081.png)


![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)